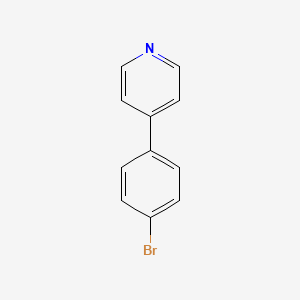
4-(4-Bromophenyl)pyridine
Cat. No. B1268493
Key on ui cas rn:
39795-60-3
M. Wt: 234.09 g/mol
InChI Key: GYJBDJGUNDKZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06306892B1
Procedure details


According to the procedure described in Example 1(a) for the preparation of 3-biphenyl-4-yl-furan, 4-bromopyridine (700 mg, 3.00 mmol) underwent coupling to 4-bromophenylboronic acid to give 2.38 g (100%) of 4-(4-bromo-phenyl)-pyridine as a yellow solid, which had an NMR that matched literature (Boy, P.; Combellas, C.; Thiebault, A.; Amatore, C.; Jutand, A. Tetrahedron Lett. 1992, 33, 491-494) and was used without further purification.
Name
3-biphenyl-4-yl-furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
100%
Identifiers


|
REACTION_CXSMILES
|
C1(C2C=CC=CC=2)C=CC(C2C=COC=2)=CC=1.Br[C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1.[Br:25][C:26]1[CH:31]=[CH:30][C:29](B(O)O)=[CH:28][CH:27]=1>>[Br:25][C:26]1[CH:31]=[CH:30][C:29]([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)=[CH:28][CH:27]=1
|
Inputs


Step One
|
Name
|
3-biphenyl-4-yl-furan
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C1=COC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.38 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
